molecular formula C23H13Cl2N3O2 B1663765 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide CAS No. 304896-21-7

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide

Katalognummer: B1663765
CAS-Nummer: 304896-21-7
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: WRDKBSLEHFRKGG-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a cyano group, a dichlorophenyl group, a furan ring, and a quinoline moiety. Its molecular formula is C23H13Cl2N3O2, and it has a molecular weight of 434.27 g/mol .

Eigenschaften

IUPAC Name

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDKBSLEHFRKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362377
Record name 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-21-7
Record name 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Historical Development of Synthesis Methods

The synthesis of 2-cyanoquinoline derivatives has historically relied on classical reactions such as the Sandmeyer and Rosenmund-von Braun processes. These methods, while foundational, faced limitations in regioselectivity, harsh reaction conditions, and moderate yields. The Sandmeyer reaction, for instance, involves treating quinoline diazonium salts with copper cyanide (CuCN) at elevated temperatures, often resulting in yields below 60%. Similarly, the Rosenmund-von Braun reaction, which employs halogenated quinolines and cyanide sources, requires stringent conditions and suffers from scalability issues.

Detailed Preparation Methods

Classical Cyanation Approaches

Sandmeyer Reaction

The Sandmeyer reaction involves the treatment of 2-aminoquinoline derivatives with nitrous acid to form diazonium salts, followed by substitution with CuCN. For example:
$$ \text{2-Aminoquinoline} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CuCN}} \text{2-Cyanoquinoline} $$
While this method is straightforward, yields rarely exceed 60%, and the requirement for toxic cyanide sources poses safety and environmental concerns.

Rosenmund-von Braun Reaction

This method substitutes halogen atoms at the 2-position of quinoline with cyanide groups using cuprous cyanide in refluxing dimethylformamide (DMF):
$$ \text{2-Chloroquinoline} + \text{CuCN} \xrightarrow{\Delta} \text{2-Cyanoquinoline} + \text{CuCl} $$
Despite improved regioselectivity, the need for high temperatures (150–200°C) and extended reaction times (12–24 hours) limits its practicality.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyanation

Palladium-catalyzed cyanation emerged as a breakthrough, enabling direct functionalization of quinoline-N-oxide. Tagawa’s protocol employs Pd(OAc)$$2$$ (5 mol%), TMSCN (1.2 equiv), and dichloroethane at 80°C for 6 hours:
$$ \text{Quinoline-N-oxide} + \text{TMSCN} \xrightarrow{\text{Pd(OAc)}
2} \text{2-Cyanoquinoline} $$
This method achieves yields up to 70% but is limited to 4-substituted derivatives.

Organocatalytic Cyanation Using Quinoline-N-Oxides

A landmark advancement is described in patent CN110256342A, which avoids transition metals entirely. The optimized protocol uses:

  • Quinoline-N-oxide (1 equiv)
  • Trimethylsilyl cyanide (1.2 equiv)
  • H-Diethyl phosphite (2 equiv)
  • Carbon tetrachloride (2 equiv)
  • Triethylamine (2 equiv)
  • Acetonitrile as solvent

Reaction conditions: Room temperature, 4 hours.
The mechanism likely involves H-diethyl phosphite facilitating radical intermediates, with CCl$$_4$$ acting as a halogen donor. This method achieves a remarkable 90% yield and is adaptable to various quinoline derivatives, including those with dichlorophenyl substituents.

Synthesis of 2-Cyano-3-[5-(2,5-Dichlorophenyl)Furan-2-yl]-N-Quinolin-8-ylprop-2-enamide

The target compound’s synthesis involves coupling the 2-cyanoquinoline core with a 5-(2,5-dichlorophenyl)furan-2-yl acrylamide moiety. A plausible route includes:

  • Preparation of 5-(2,5-Dichlorophenyl)Furan-2-carbaldehyde via Friedel-Crafts acylation.
  • Knoevenagel Condensation : Reaction with cyanoacetamide to form the acrylamide intermediate.
  • Amide Coupling : Using N-(quinolin-8-yl)amine under peptide coupling conditions (e.g., EDC/HOBt).

Critical data for the compound include:

  • Molecular Formula : C$${23}$$H$${13}$$Cl$$2$$N$$3$$O$$_2$$
  • Molecular Weight : 434.27 g/mol
  • CAS Registry : 304896-21-7

Comparative Analysis of Methodologies

Method Reagents/Catalysts Conditions Yield Advantages Limitations
Sandmeyer Reaction CuCN, NaNO$$_2$$, HCl High temperature 50–60% Simple reagents Low yield, toxic by-products
Pd-Catalyzed Pd(OAc)$$_2$$, TMSCN 80°C, 6h 70% Regioselective Limited to 4-substituted derivatives
Organocatalytic H-Diethyl phosphite, TMSCN Room temp, 4h 90% High yield, mild conditions Requires optimization for scale-up

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes, such as sirtuins, which are involved in cellular regulation and aging.

    Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases like Parkinson’s disease, where it has shown promise in rescuing dopamine neurons from toxicity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide involves its interaction with molecular targets such as sirtuins. It acts as a selective inhibitor of SIRT2, an enzyme involved in deacetylation processes within cells. By inhibiting SIRT2, the compound can modulate cellular processes related to aging, metabolism, and neuroprotection. This inhibition leads to decreased α-synuclein toxicity, which is beneficial in models of Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide lies in its combination of a cyano group, a dichlorophenyl group, a furan ring, and a quinoline moiety. This unique structure allows it to interact with specific molecular targets, such as SIRT2, with high selectivity and potency, making it a valuable compound in both research and potential therapeutic applications .

Biologische Aktivität

2-Cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide, also known as AGK2, is a synthetic organic compound with significant implications in medicinal chemistry, particularly as a selective inhibitor of SIRT2 (Sirtuin 2). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cancer.

The chemical structure of AGK2 is characterized by the presence of multiple functional groups, including a cyano group and a furan moiety, contributing to its biological activity. Below are the key chemical properties:

PropertyValue
Molecular FormulaC23H13Cl2N3O2
Molecular Weight434.27 g/mol
CAS Number304896-28-4
LogP3.5717
LogD3.5717
Polar Surface Area58.923 Ų

AGK2 selectively inhibits SIRT2 with an IC50 value of approximately 3.5 μM , showing no significant activity against SIRT1 and SIRT3 at concentrations up to 40 μM . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The inhibition of SIRT2 has been linked to the induction of cell death and a decrease in intracellular ATP levels, which can be beneficial in cancer therapy where metabolic reprogramming is a hallmark of tumor cells .

Biological Activity

AGK2's biological activity extends beyond SIRT2 inhibition. Research indicates that it plays a protective role in neurodegenerative conditions, particularly in models of Parkinson's disease. AGK2 has been shown to rescue dopamine neurons from α-synuclein toxicity, highlighting its potential as a neuroprotective agent .

Case Studies and Research Findings

  • Neuroprotection in Parkinson's Disease Models :
    • In vitro studies demonstrated that AGK2 significantly reduces α-synuclein-mediated toxicity in dopaminergic neurons.
    • In vivo experiments confirmed that administration of AGK2 improved motor functions and reduced neurodegeneration in animal models .
  • Cancer Cell Studies :
    • AGK2 was tested on various cancer cell lines, showing potent anti-proliferative effects.
    • It induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Comparative Analysis

To understand the broader context of AGK2's applications, it is useful to compare its activity with other known SIRT inhibitors:

CompoundTargetIC50 (μM)Application Area
AGK2SIRT23.5Neuroprotection, Cancer Therapy
EX527SIRT11.0Neurodegenerative Diseases
SelisistatSIRT110Alzheimer's Disease

Q & A

What are the recommended solvent conditions for preparing stock solutions of AGK2, and what methodological considerations ensure solubility and stability?

Answer:
AGK2 exhibits limited solubility in aqueous media (<1 mg/mL in water) but dissolves in warmed DMSO (10 mg/mL) to prepare 10 mM stock solutions . Ethanol is less effective (<1 mg/mL). For experimental reproducibility:

  • Preparation: Dissolve 4.34 mg AGK2 in 1 mL DMSO (warmed to 37°C) to achieve 10 mM concentration. Vortex thoroughly and aliquot to avoid freeze-thaw cycles.
  • Stability: Store aliquots at -20°C; avoid repeated warming to prevent degradation. Validate stability via HPLC or mass spectrometry after prolonged storage .

How selective is AGK2 for SIRT2 compared to other sirtuin isoforms, and how can researchers validate this selectivity in enzymatic assays?

Answer:
AGK2 is a selective SIRT2 inhibitor with IC50 = 3.5 μM, but it also inhibits SIRT1 (IC50 = 30 μM) and SIRT3 (IC50 = 91 μM) at higher concentrations . To validate selectivity:

  • Enzymatic Assays: Use recombinant SIRT1/2/3 enzymes with fluorogenic substrates (e.g., acetylated p53 peptide for SIRT1).
  • Dose-Response Curves: Compare inhibition curves across isoforms; calculate selectivity ratios (e.g., SIRT2/SIRT1 = ~8.6-fold) .
  • Cellular Context: Pair with genetic knockdown (siRNA) to confirm SIRT2-specific phenotypes .

What experimental strategies can address discrepancies in reported inhibitory concentrations (IC50) of AGK2 across different studies?

Answer:
Variations in IC50 values may arise from differences in assay conditions or enzyme sources. To resolve contradictions:

  • Standardize Assays: Use identical substrate concentrations (e.g., 50 μM acetylated peptide), pH (7.4), and NAD⁺ levels (500 μM).
  • Control for Enzyme Purity: Validate recombinant enzyme activity via SDS-PAGE and activity assays.
  • Cross-Validate with Orthogonal Methods: Compare fluorometric assays with label-free techniques like isothermal titration calorimetry (ITC) .

How can researchers optimize chromatin immunoprecipitation (ChIP) assays when using AGK2 to study epigenetic modifications in neuronal models?

Answer:
AGK2 has been used at 5 μM for 72 hours in primary hippocampal neurons to study SIRT2-mediated histone deacetylation . Optimization steps include:

  • Dose Titration: Test 1–10 μM AGK2 to balance efficacy (SIRT2 inhibition) and cytotoxicity (MTT assay recommended).
  • Time-Course Analysis: Assess acetylation markers (e.g., H4K16ac) at 24, 48, and 72 hours.
  • Controls: Include inactive analogs (e.g., AGK7) to rule off-target effects .

What thermodynamic characterization methods are applicable to determine the stability of AGK2 under varying storage conditions?

Answer:
While direct data on AGK2’s thermodynamics is limited, analogous cyanoacrylate derivatives have been studied using:

  • Adiabatic Calorimetry: Measure heat capacity (Cp) from 78–370 K to calculate entropy (ΔS) and enthalpy (ΔH) changes in crystalline phases .
  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures under nitrogen/air atmospheres.
  • Accelerated Stability Testing: Store AGK2 at 4°C, -20°C, and -80°C; monitor purity via LC-MS every 3 months .

How can structure-activity relationship (SAR) studies guide the design of AGK2 analogs with enhanced SIRT2 specificity?

Answer:
Key structural features influencing activity include:

  • Furan Moiety: The 2,5-dichlorophenyl-furan group is critical for SIRT2 binding; modifications here reduce potency .
  • Quinoline Substitution: The N-quinolin-8-yl group enhances cellular permeability but may contribute to off-target effects.
  • Cyanopropenamide Core: Replace the cyano group with electron-withdrawing substituents (e.g., nitro) to test SAR .
    Methodology: Synthesize analogs via Heck coupling or Knoevenagel condensation; screen against SIRT1/2/3 .

What in vitro and in vivo models are most suitable for studying AGK2’s neuroprotective effects?

Answer:

  • In Vitro: Primary hippocampal neurons treated with 5 μM AGK2 for 72 hours to model α-synuclein aggregation or tauopathy .
  • In Vivo: Transgenic mouse models (e.g., PDGF-β promoter-driven α-synuclein mice) dosed intraperitoneally (10 mg/kg/day). Monitor motor deficits and brain SIRT2 activity via Western blot .
  • Controls: Include vehicle (DMSO) and SIRT2-knockout cohorts to confirm target engagement.

How do researchers reconcile conflicting data on AGK2’s role in cancer versus neurodegenerative diseases?

Answer:
AGK2’s dual role may stem from cell-type-specific SIRT2 functions:

  • Cancer: SIRT2 inhibition promotes genomic instability (e.g., breast cancer models) .
  • Neuroprotection: SIRT2 inhibition reduces α-synuclein toxicity .
    Experimental Design: Use tissue-specific knockout models and transcriptomic profiling (RNA-seq) to identify context-dependent pathways .

What analytical techniques are recommended for verifying AGK2 purity and quantifying degradation products?

Answer:

  • HPLC: Use a C18 column (4.6 × 150 mm) with UV detection at 254 nm; mobile phase = 60:40 acetonitrile/water + 0.1% TFA .
  • Mass Spectrometry (LC-MS): Monitor molecular ion [M+H]⁺ at m/z 434.27; detect degradants (e.g., hydrolyzed cyano group) .
  • NMR: Confirm structural integrity via ¹H/¹³C spectra (e.g., furan protons at δ 6.5–7.5 ppm) .

How can researchers mitigate cytotoxicity observed in AGK2-treated cell lines?

Answer:
Cytotoxicity at >10 μM may arise from off-target effects. Mitigation strategies:

  • Dose Optimization: Perform MTT assays to determine IC50 for viability in each cell type .
  • Combination Therapy: Pair AGK2 with antioxidants (e.g., NAC) to reduce ROS-mediated toxicity .
  • Proteomic Profiling: Identify off-targets via affinity pulldown or thermal shift assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.